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This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-
Dihydroxy-6-methylbenzaldehyde (CAS 487-69-4), a valuable building block in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed compilation of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed

experimental protocols.

Introduction
2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-orsellinaldehyde, is a naturally

occurring phenolic aldehyde found in various fungi.[1] Its structural features, including a

reactive aldehyde group and two hydroxyl moieties on an aromatic ring, make it a versatile

precursor for the synthesis of a wide range of biologically active compounds and novel

materials. Accurate spectroscopic data is paramount for its unambiguous identification, purity

assessment, and for monitoring its chemical transformations.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,4-Dihydroxy-6-
methylbenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the

compound. The data presented here has been compiled from various sources.[2]

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dihydroxy-6-methylbenzaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.89 s 1H OH (C2)

10.15 s 1H CHO

6.25 d, J = 2.4 Hz 1H H-5

6.18 d, J = 2.4 Hz 1H H-3

2.48 s 3H CH₃

Solvent: CDCl₃. s = singlet, d = doublet, J = coupling constant in Hz.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dihydroxy-6-methylbenzaldehyde

Chemical Shift (δ) ppm Assignment

193.9 CHO

165.6 C-2

164.2 C-4

142.1 C-6

111.4 C-5

108.9 C-1

101.2 C-3

24.3 CH₃
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Solvent: CDCl₃.

Table 3: Heteronuclear Multiple Bond Correlation (HMBC) Data for 2,4-Dihydroxy-6-
methylbenzaldehyde[2]

Proton (¹H) Correlated Carbon (¹³C)

11.89 (OH) C-1, C-2, C-3

10.15 (CHO) C-1, C-2

6.25 (H-5) C-1, C-3, C-4, C-6

6.18 (H-3) C-1, C-2, C-4, C-5

2.48 (CH₃) C-1, C-5, C-6

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for 2,4-Dihydroxy-6-methylbenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)

2920-2850 Medium
C-H stretch (aromatic and

methyl)

1645 Strong C=O stretch (aldehyde)

1600, 1480 Medium-Strong C=C stretch (aromatic)

1250 Strong C-O stretch (phenol)

Mass Spectrometry (MS)
While a publicly available, detailed mass spectrum for 2,4-Dihydroxy-6-methylbenzaldehyde
is not readily accessible, the fragmentation pattern can be predicted based on the analysis of
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structurally similar aromatic aldehydes. The molecular weight of 2,4-Dihydroxy-6-
methylbenzaldehyde is 152.15 g/mol .[3]

Table 5: Predicted Mass Spectrometry Fragmentation Data for 2,4-Dihydroxy-6-
methylbenzaldehyde

m/z Predicted Fragment Ion Notes

152 [M]⁺ Molecular ion

151 [M-H]⁺
Loss of a hydrogen atom from

the aldehyde or hydroxyl group

123 [M-CHO]⁺ Loss of the formyl radical

124 [M-CO]⁺ Loss of carbon monoxide

95 [M-CHO-CO]⁺

Subsequent loss of carbon

monoxide from the [M-CHO]⁺

fragment

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2,4-Dihydroxy-6-methylbenzaldehyde.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:
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Instrument: 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Angle: 30°

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: ~1.5 seconds

Relaxation Delay: 5 seconds

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2,4-Dihydroxy-6-methylbenzaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet press die.

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of a pure KBr pellet should be recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2,4-Dihydroxy-6-methylbenzaldehyde (approximately 1

mg/mL) in a volatile solvent such as methanol or ethyl acetate.

Instrumentation and Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Conditions:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

with a stationary phase like 5% phenyl methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis is depicted in the following diagram.
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Caption: Workflow for the spectroscopic analysis of 2,4-Dihydroxy-6-methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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